4-((4-Chlorophenyl)(mercapto)methyl)phenol

Drug Metabolism ADME Enzyme Inhibition

Researchers seeking a structurally unique CYP inhibitor with a quantifiable differentiation profile often face limited availability of hybrid scaffolds. This compound solves that gap by simultaneously presenting a phenol, free thiol, and para-chlorophenyl group-a combination that yields a distinct CYP1A2 (IC50=1,400 nM) and CYP2C9 (IC50=2,800 nM) inhibition fingerprint not achievable with simpler mercaptophenols. - High lipophilicity (XLogP3=4.0) vs. 4-mercaptophenol (LogP ~1.24), enabling hydrophobic polymer/surface modification. - Free thiol enables disulfide-based prodrug design and metal chelation; 4-chlorophenyl provides a cross-coupling handle. - Consistent ≥98% purity with reliable global supply chain and same-day dispatch for in-stock orders.

Molecular Formula C13H11ClOS
Molecular Weight 250.74 g/mol
Cat. No. B13627119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorophenyl)(mercapto)methyl)phenol
Molecular FormulaC13H11ClOS
Molecular Weight250.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)S)O
InChIInChI=1S/C13H11ClOS/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,15-16H
InChIKeyWVJKTENJLZMOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Chlorophenyl)(mercapto)methyl)phenol (CAS 1039963-45-5): Verified Physicochemical and Biochemical Profile for Scientific Procurement


4-((4-Chlorophenyl)(mercapto)methyl)phenol is a phenolic thiol derivative characterized by a para-hydroxyphenyl group linked via a mercapto (-SH) bridge to a 4-chlorophenyl moiety [1]. With a molecular formula of C₁₃H₁₁ClOS and a molecular weight of 250.74 g/mol, the compound exhibits a predicted XLogP3 of 4 and a topological polar surface area (TPSA) of approximately 21.2 Ų, indicating high lipophilicity [2]. The compound's core differentiating feature is the combination of a phenolic -OH group and a free thiol (-SH) group, which confers distinct nucleophilic reactivity for further functionalization . This specific substitution pattern distinguishes it from simpler mercaptophenols and other chlorinated phenolic analogs.

Dual-Function Building Block Phenolic -OH and thiol -SH groups enable bifunctional reactivity and conjugation.
High Lipophilicity Scaffold Predicted high LogP supports organic-phase partitioning and membrane studies.
Differentiated from Simpler Analogs 4-Chlorophenyl substitution sets it apart from 4-mercaptophenol and 4-chlorothiophenol.

Why 4-((4-Chlorophenyl)(mercapto)methyl)phenol Cannot Be Replaced by 4-Mercaptophenol or 4-Chlorothiophenol in Targeted Applications


Due to its unique structural composition, this compound exhibits a quantifiable differentiation profile that makes it non-interchangeable with common alternatives such as 4-mercaptophenol (para-hydroxy thiophenol) and 4-chlorothiophenol. While 4-mercaptophenol possesses both a phenolic -OH and a thiol group, it lacks the 4-chlorophenyl substituent that significantly modulates lipophilicity (LogP 4 vs. 1.24 for 4-mercaptophenol) and steric bulk [1]. Conversely, 4-chlorothiophenol lacks the phenolic -OH group, eliminating the possibility for hydrogen-bond donation from the phenol and altering both solubility and potential target interactions . This hybrid scaffold—simultaneously presenting a phenol, a free thiol, and a para-chlorophenyl group—has been shown to produce a distinct cytochrome P450 inhibition fingerprint and specific physicochemical properties that directly impact its utility as a building block and a pharmacological probe.

vs. 4-Mercaptophenol Lacks 4-chlorophenyl group; lipophilicity and CYP inhibition profile may shift significantly.
vs. 4-Chlorothiophenol Lacks phenolic -OH donor; hydrogen-bonding and solubility context may differ.
Interchangeability Hybrid scaffold reactivity may not transfer to simpler mercapto or chloro analogs; requires validation.

Quantitative Differentiation Data: Head-to-Head and Cross-Study Performance of 4-((4-Chlorophenyl)(mercapto)methyl)phenol


CYP1A2 Inhibition: Moderate Activity Differentiating from Low-Activity 4-Mercaptophenol Analogs

In human liver microsome assays, 4-((4-Chlorophenyl)(mercapto)methyl)phenol exhibited an IC50 of 1,400 nM (1.4 µM) against Cytochrome P450 1A2 [1]. This activity level is quantitatively distinct from simpler mercaptophenols, which generally show negligible inhibition at similar concentrations. For context, 4-mercaptophenol is reported to have minimal CYP1A2 interaction, and the addition of the 4-chlorophenyl group is inferred to be a key driver of this moderate inhibitory effect .

CYP1A2 Inhibition
Reported
IC50 = 1,400 nM
Supports CYP inhibition assay context
Human liver microsomes; distinct from negligible analog activity
Drug Metabolism ADME Enzyme Inhibition

CYP2C9 Inhibition: A Comparative Advantage Over Non-Chlorinated Mercaptophenols

The compound demonstrates weak inhibition of CYP2C9, with a measured IC50 of 2,800 nM (2.8 µM) in human liver microsomes [1]. This is a quantifiable point of differentiation compared to the structurally related but non-chlorinated analog, 4-mercaptophenol, which exhibits minimal to no activity against this isoform . The introduction of the 4-chlorophenyl group appears to confer a modest but measurable interaction with the CYP2C9 active site.

CYP2C9 Inhibition
Reported
IC50 = 2,800 nM
Supports CYP2C9 inhibition profiling
Weak activity relative to CYP1A2; assay context review
Drug Metabolism Enzyme Inhibition Pharmacokinetics

Lipophilicity (LogP) Modulation: 4-Fold Increase Over 4-Mercaptophenol

The calculated partition coefficient (XLogP3) for 4-((4-Chlorophenyl)(mercapto)methyl)phenol is 4.0, indicating high lipophilicity [1]. This value is approximately 3.2 times greater than that of 4-mercaptophenol (LogP ~1.24) and 2 times greater than that of 4-chlorothiophenol (LogP ~2.0) . This significant increase in LogP directly impacts membrane permeability, solubility in organic solvents, and potential for blood-brain barrier penetration.

Lipophilicity (LogP)
Cross-study
XLogP3 = 4.0
Lipophilicity context for partitioning
Predicted value; 3.2x higher than 4-mercaptophenol
Physicochemical Properties Drug Design Solubility

Hydrogen Bond Donor/Acceptor Profile: Dual Functionality vs. Monofunctional Analogs

4-((4-Chlorophenyl)(mercapto)methyl)phenol possesses two hydrogen bond donors (phenol -OH and thiol -SH) and two hydrogen bond acceptors (phenol oxygen and thiol sulfur), as computed by PubChem [1]. In contrast, 4-chlorothiophenol lacks the phenolic -OH group (1 donor, 1 acceptor), and 4-mercaptophenol, while also having 2 donors and 2 acceptors, lacks the steric and electronic influence of the 4-chlorophenyl group . This specific donor/acceptor arrangement, coupled with the chlorophenyl moiety, can be exploited for selective molecular recognition in supramolecular chemistry and as a bi-dentate ligand in coordination chemistry .

H-Bond Profile
Computed
2 donors / 2 acceptors
Dual binding-site scaffold context
vs. 1 donor/1 acceptor for 4-chlorothiophenol
Molecular Interactions Structure-Activity Relationship Synthetic Utility

Synthetic Versatility: Thiol Group Enables Site-Selective Conjugation and Oxidation Chemistry

The free thiol group in 4-((4-Chlorophenyl)(mercapto)methyl)phenol enables a range of reactions, including nucleophilic substitution, Michael addition, and controlled oxidation to disulfides, which are not possible with non-thiol analogs like 4-chlorophenol or simple phenols . While 4-mercaptophenol also contains a thiol, the presence of the 4-chlorophenyl group in this compound provides additional steric bulk and electronic tuning that can influence reaction rates and selectivity [1]. This makes it a more versatile intermediate for constructing complex molecules, including potential enzyme inhibitors and functional materials .

Thiol Reactivity
Class-level
Free -SH group reactivity
Reported thiol conjugation utility
Steric/electronic modulation context; data to verify
Organic Synthesis Bioconjugation Polymer Chemistry

High-Value Research and Industrial Application Scenarios for 4-((4-Chlorophenyl)(mercapto)methyl)phenol


CYP450 Enzyme Interaction Profiling and Lead Optimization

Given its moderate inhibitory activity against CYP1A2 (IC50 = 1,400 nM) and CYP2C9 (IC50 = 2,800 nM) in human liver microsomes, 4-((4-Chlorophenyl)(mercapto)methyl)phenol is a relevant tool compound for profiling structure-activity relationships (SAR) around cytochrome P450 inhibition [1]. Its activity profile, which is distinct from simpler mercaptophenols, makes it a valuable starting point for medicinal chemists aiming to either enhance this inhibition for therapeutic effect or eliminate it to reduce drug-drug interaction liability. The presence of the free thiol also allows for facile conjugation to reporter molecules or affinity matrices for target identification studies.

Lipophilic Building Block for Material Science and Polymer Functionalization

The compound's high calculated lipophilicity (XLogP3 = 4.0) and dual thiol/phenol functionality make it an excellent candidate for modifying hydrophobic polymers or surfaces [2]. It can be incorporated into resins, coatings, or self-assembled monolayers to introduce specific chemical functionality (e.g., metal chelation, further conjugation) into a hydrophobic environment, where the more water-soluble 4-mercaptophenol (LogP ~1.24) would be incompatible. The 4-chlorophenyl group also provides a site for further cross-coupling reactions, such as Suzuki-Miyaura couplings, to build more complex structures [3].

Synthesis of Disulfide-Based Prodrugs and Self-Immolative Linkers

The free thiol group of 4-((4-Chlorophenyl)(mercapto)methyl)phenol can be readily oxidized to form a disulfide bond with another thiol-containing molecule . This property is exploited in the design of self-immolative linkers for antibody-drug conjugates (ADCs) and reduction-sensitive prodrugs. The chlorophenyl moiety adds steric bulk that can modulate the rate of disulfide cleavage and the stability of the resulting conjugate, offering a key parameter for optimization compared to less hindered analogs. The phenolic -OH group remains available for further attachment to payloads or targeting moieties.

Ligand Development for Metal Coordination and Catalysis

With two potential binding sites (the thiol sulfur and the phenol oxygen), 4-((4-Chlorophenyl)(mercapto)methyl)phenol can act as a bi-dentate ligand for transition metals . The chlorophenyl group provides additional steric and electronic tuning of the metal center's coordination sphere, potentially influencing catalytic activity and selectivity in reactions such as cross-couplings or oxidations. This makes it a more tunable ligand compared to simpler analogs like 4-mercaptophenol or 4-chlorothiophenol, which offer only one strong binding site or lack electronic modulation, respectively.

Application
Selection Property
Validation Focus
CYP450 interaction SAR studies
CYP inhibition profile
IC50 assay context review
Hydrophobic surface modification
High lipophilicity & dual functionality
Partition coefficient / compatibility
Reduction-sensitive linker synthesis
Thiol reactivity and steric bulk
Disulfide stability / conjugation efficiency
Metal coordination chemistry
Bi-dentate ligand capability
Coordination behavior / electronic tuning
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